N-Isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide
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Overview
Description
N-Isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide is a chemical compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide typically involves the reaction of a boronic ester with an appropriate amide precursor. One common method involves the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a starting material. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-Isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Medicine: Research into its use as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-Isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide involves its ability to form stable boron-carbon bonds. The boronic ester group can interact with various molecular targets, facilitating reactions such as cross-coupling. The amide group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
N-Isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide is unique due to its specific combination of a boronic ester and an amide group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and materials science.
Properties
IUPAC Name |
N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28BNO3/c1-11(2)16-12(17)9-7-8-10-15-18-13(3,4)14(5,6)19-15/h11H,7-10H2,1-6H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYFUUQUVKRMCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28BNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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